4-Methoxy-3-methylphenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-Methoxy-3-methylphenylboronic acid and structurally similar compounds involves the condensation of equimolar 3-methoxysalicylaldehyde or 4-dimethylaminobenzaldehyde with isonicotinic acid hydrazide, followed by characterization through elemental analysis, IR, ^1HNMR spectra, and single-crystal X-ray diffractions (Yang, 2007).
Molecular Structure Analysis
The molecular structure of 4-Methoxy-3-methylphenylboronic acid and related compounds has been determined using X-ray crystallography, revealing the presence of trans configurations with respect to the C=N double bonds and intricate hydrogen bonding networks forming layered or network structures in the crystal lattice (Yang, 2007).
Chemical Reactions and Properties
Boronic acids, including 4-Methoxy-3-methylphenylboronic acid, play a crucial role in the design and synthesis of supramolecular assemblies, demonstrating the formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)_2, and contributing to the development of centrosymmetric cyclic C–H⋯O hydrogen bonding dimers in their crystal structure (Pedireddi & Seethalekshmi, 2004).
Scientific Research Applications
Supramolecular Assemblies : 4-Methoxy-3-methylphenylboronic acid is utilized in the design and synthesis of supramolecular assemblies, particularly through the formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2, as well as the identification of centrosymmetric cyclic C–H⋯O hydrogen bonding dimers in its crystal structure (Pedireddi & Seethalekshmi, 2004).
Metabolic Studies : In metabolic research, derivatives of 4-Methoxy-3-methylphenylboronic acid, like 4-hydroxy-3-methoxyphenyl compounds, are significant. These compounds have been studied for their role in the excretion of metabolites in urine and the understanding of metabolic pathways (Smith & Bennett, 1958).
Catalysis and Chemical Reactions : This compound plays a role in stereocontrolled photodimerization, where it is involved in the synthesis of various naphthalene derivatives with potential applications in catalysis (Ghosn & Wolf, 2010, 2011).
Chemical Synthesis : It is used in the synthesis of atropisomeric compounds, which are vital in enantioselective recognition and chemical sensing applications (Ghosn & Wolf, 2011).
Molecular Sensing and Recognition : Research shows its application in molecular recognition and chemosensing, particularly in studying the N-B interaction in certain arylboronate systems, essential for sensing technologies targeting substances like saccharides and catecholamines (Zhu et al., 2006).
Biomedical Applications : The compound is also involved in the development of stimuli-responsive nanomaterials for biomedical engineering, highlighting its potential in creating innovative healthcare solutions (Hasegawa et al., 2015).
Safety And Hazards
4-Methoxy-3-methylphenylboronic acid is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water. If skin or eye irritation persists, medical attention should be sought .
properties
IUPAC Name |
(4-methoxy-3-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVDQGVAZBTFIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378489 | |
Record name | 4-Methoxy-3-methylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-methylphenylboronic acid | |
CAS RN |
175883-62-2 | |
Record name | 4-Methoxy-3-methylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-methoxy-3-methylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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